Methyl 2-chloro-4-[4-(trifluoromethoxy)phenyl]benzoate
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Overview
Description
Methyl 2-chloro-4-[4-(trifluoromethoxy)phenyl]benzoate is an organic compound characterized by the presence of a trifluoromethoxy group, a chloro group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-[4-(trifluoromethoxy)phenyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid and 4-(trifluoromethoxy)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the aryl halide with the arylboronic acid in the presence of a base such as potassium carbonate. This reaction forms the biaryl linkage.
Esterification: The resulting product is then subjected to esterification using methanol and a suitable acid catalyst to form the final ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-[4-(trifluoromethoxy)phenyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and aromatic moieties.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or quinones.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and methanol.
Scientific Research Applications
Methyl 2-chloro-4-[4-(trifluoromethoxy)phenyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, and in materials science for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-[4-(trifluoromethoxy)phenyl]benzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-[4-(trifluoromethyl)phenyl]benzoate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Methyl 2-chloro-4-[4-(methoxy)phenyl]benzoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Methyl 2-chloro-4-[4-(fluoromethoxy)phenyl]benzoate: Similar structure but with a fluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
Methyl 2-chloro-4-[4-(trifluoromethoxy)phenyl]benzoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-chloro-4-[4-(trifluoromethoxy)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-21-14(20)12-7-4-10(8-13(12)16)9-2-5-11(6-3-9)22-15(17,18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDXGICCQWOCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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